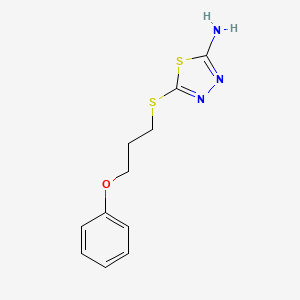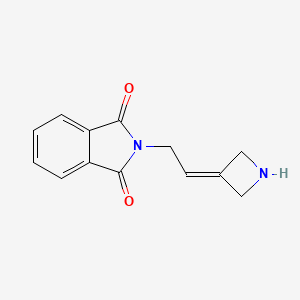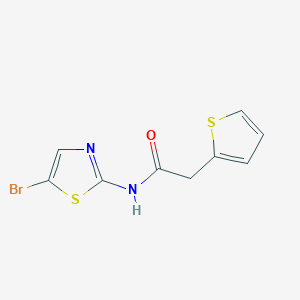![molecular formula C24H18O6 B14911700 2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid](/img/structure/B14911700.png)
2,2'-[1,1'-Binaphthalene-2,2'-diylbis(oxy)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H18O6 is a complex organic molecule. It is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H18O6 can be achieved through various organic reactions. One common method involves the use of methyl benzoate and sodium hydroxide in the presence of ethanol . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Another method involves the oxidation of alkenes to form the desired compound .
Industrial Production Methods
In industrial settings, the production of C24H18O6 often involves large-scale reactions using automated reactors . The process may include continuous flow synthesis to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
C24H18O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo substitution reactions, particularly with reagents like .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
C24H18O6: has a wide range of applications in scientific research:
Chemistry: Used as a for the synthesis of more complex molecules.
Biology: Employed in the study of and .
Medicine: Investigated for its potential , including and effects.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism by which C24H18O6 exerts its effects involves interactions with specific molecular targets . These targets may include enzymes and receptors that play a role in various biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
C24H18O6: can be compared with other similar compounds, such as 18-Crown-6 and dibenzo-18-crown-6 . While these compounds share some structural similarities, C24H18O6 is unique in its specific functional groups and reactivity . The presence of additional aromatic rings and oxygen atoms in C24H18O6 contributes to its distinct properties and applications.
Properties
Molecular Formula |
C24H18O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[1-[2-(carboxymethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetic acid |
InChI |
InChI=1S/C24H18O6/c25-21(26)13-29-19-11-9-15-5-1-3-7-17(15)23(19)24-18-8-4-2-6-16(18)10-12-20(24)30-14-22(27)28/h1-12H,13-14H2,(H,25,26)(H,27,28) |
InChI Key |
OZGFLBCWIQDWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


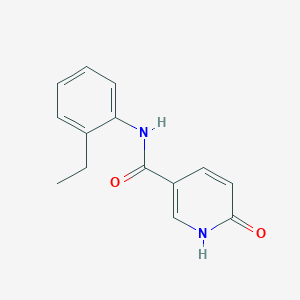
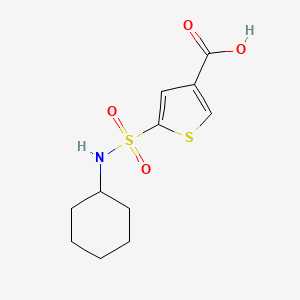
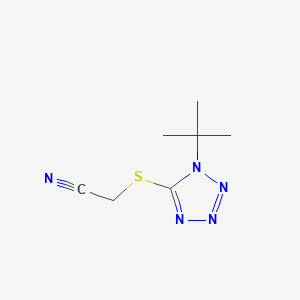

![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
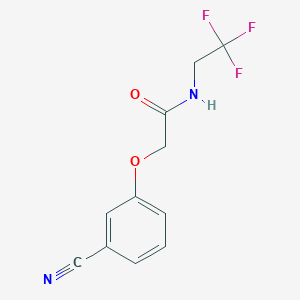
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

